(2S,5R)-5-Methylpiperidine-2-carboxylic acid;hydrochloride (2S,5R)-5-Methylpiperidine-2-carboxylic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 177359-39-6
VCID: VC4086675
InChI: InChI=1S/C7H13NO2.ClH/c1-5-2-3-6(7(9)10)8-4-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1
SMILES: CC1CCC(NC1)C(=O)O.Cl
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64

(2S,5R)-5-Methylpiperidine-2-carboxylic acid;hydrochloride

CAS No.: 177359-39-6

Cat. No.: VC4086675

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64

* For research use only. Not for human or veterinary use.

(2S,5R)-5-Methylpiperidine-2-carboxylic acid;hydrochloride - 177359-39-6

Specification

CAS No. 177359-39-6
Molecular Formula C7H14ClNO2
Molecular Weight 179.64
IUPAC Name (2S,5R)-5-methylpiperidine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H13NO2.ClH/c1-5-2-3-6(7(9)10)8-4-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1
Standard InChI Key XIOIKXGNNACYRJ-IBTYICNHSA-N
Isomeric SMILES C[C@@H]1CC[C@H](NC1)C(=O)O.Cl
SMILES CC1CCC(NC1)C(=O)O.Cl
Canonical SMILES CC1CCC(NC1)C(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

The compound’s systematic name, (2S,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride, reflects its stereochemistry and functional groups. The piperidine ring adopts a chair conformation, with the methyl group at the 5-position and the carboxylic acid at the 2-position in specific spatial orientations . The hydrochloride salt enhances solubility and stability, making it preferable for laboratory and industrial use.

Molecular Formula: C6_6H12_{12}ClNO2_2
Molecular Weight: 165.62 g/mol
CAS Registry Number: 38228-15-8
Synonyms:

  • (-)-trans-5-Methyl-L-proline hydrochloride

  • cis,rel-(2R,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride

Synthesis and Production Methods

Industrial Synthetic Routes

The synthesis of (2S,5R)-5-methylpiperidine-2-carboxylic acid hydrochloride involves multi-step processes starting from chiral precursors. A patented method for analogous piperidine derivatives (e.g., 5-hydroxypiperidine-2-carboxylic acid) outlines a homologation and cyclization strategy using pyroglutamic acid as a starting material . Key steps include:

  • Homologation: Extension of the carbon chain via aldol condensation.

  • Cyclization: Formation of the piperidine ring using acid catalysts.

  • Stereochemical Control: Chiral resolution or asymmetric catalysis to achieve the (2S,5R) configuration .

A critical challenge in industrial production is avoiding hazardous reagents like diazomethane. Modern approaches employ rhodium or cobalt catalysts for hydrogenation steps, improving safety and scalability .

Laboratory-Scale Synthesis

Small-scale synthesis often utilizes enantioselective hydrogenation of pre-functionalized pyridine derivatives. For example:

  • Substrate Preparation: 5-Methylpyridine-2-carboxylic acid is treated with benzyl chloride to protect the carboxylic acid group.

  • Hydrogenation: Catalytic hydrogenation over Pd/C in acidic media yields the piperidine ring.

  • Deprotection and Salt Formation: Hydrochloric acid cleavage of the benzyl group followed by crystallization .

Example Reaction Scheme:

5-Methylpyridine-2-carboxylic acidHCl, Pd/CH2(2S,5R)-5-Methylpiperidine-2-carboxylic acid hydrochloride\text{5-Methylpyridine-2-carboxylic acid} \xrightarrow[\text{HCl, Pd/C}]{H_2} \text{(2S,5R)-5-Methylpiperidine-2-carboxylic acid hydrochloride}

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Melting PointNot reported
SolubilityWater-soluble (hydrochloride)
StabilityStable under inert conditions

The hydrochloride salt’s solubility in polar solvents (e.g., water, methanol) facilitates its use in aqueous reaction systems . Crystallization from toluene/heptane mixtures yields high-purity product .

Reactivity and Functional Group Transformations

The compound participates in reactions typical of secondary amines and carboxylic acids:

  • Amide Formation: Reacts with acyl chlorides or anhydrides.

  • Esterification: Methanol/H2_2SO4_4 converts the carboxylic acid to methyl esters.

  • Oxidation: Susceptible to oxidative cleavage at the amine under strong oxidizing conditions .

Applications in Pharmaceutical and Organic Chemistry

Role as a Chiral Building Block

The (2S,5R) configuration makes this compound a valuable precursor for synthesizing enantiomerically pure pharmaceuticals. Notable applications include:

  • β-Lactamase Inhibitors: Intermediate in the synthesis of avibactam analogs, which combat antibiotic-resistant bacteria .

  • Neurological Agents: Piperidine derivatives are explored as sigma receptor ligands for treating neuropathic pain .

Industrial Use Cases

ApplicationDescriptionSource
Peptide MimeticsBackbone for constrained peptides
CatalysisLigand in asymmetric catalysis
ManufacturerPackagingPrice (USD)PuritySource
TRC10 mg$6595%
ACHEMBLOCK250 mg$45097%

Pricing reflects small-scale availability, with costs escalating for gram quantities .

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